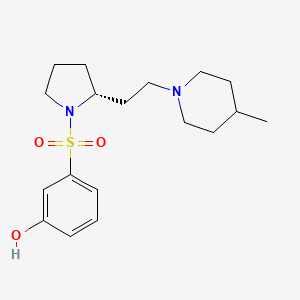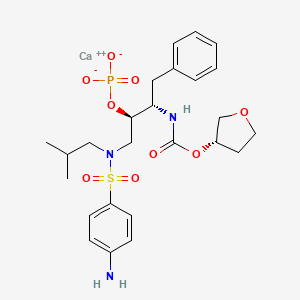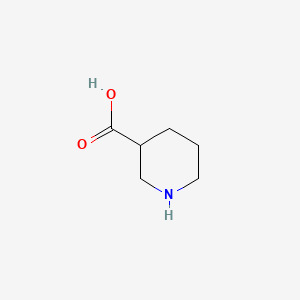
LE 300
Descripción general
Descripción
LE 300 is a potent and selective dopamine D1-like receptor antagonist. It has been shown to have high affinity for dopamine D1 and D5 receptors, as well as moderate affinity for the serotonin 5-HT2A receptor . This compound is primarily used in scientific research to study the effects of dopamine and serotonin receptor antagonism.
Aplicaciones Científicas De Investigación
LE 300 is widely used in scientific research due to its selective antagonism of dopamine D1-like receptors and serotonin 5-HT2A receptors. Some key applications include:
Neuroscience: Studying the role of dopamine and serotonin receptors in various neurological processes and disorders.
Pharmacology: Investigating the pharmacological effects of receptor antagonism and potential therapeutic applications.
Drug Development: Serving as a lead compound for the development of new drugs targeting dopamine and serotonin receptors.
Mecanismo De Acción
LE 300 exerts its effects by binding to dopamine D1 and D5 receptors, as well as serotonin 5-HT2A receptors, thereby blocking the action of endogenous neurotransmitters. This antagonism results in altered neuronal signaling and can modulate various physiological and behavioral responses . The molecular targets and pathways involved include the inhibition of dopamine and serotonin receptor-mediated signaling cascades .
Análisis Bioquímico
Biochemical Properties
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine plays a crucial role in biochemical reactions as a dopamine receptor antagonist. It interacts primarily with the D1 and D2L dopamine receptors. In radioligand competition experiments, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine demonstrated a high affinity for the D1 receptor with a dissociation constant (K_i) of 1.9 nM, compared to 44.7 nM for the D2L receptor . This selectivity is significant as it allows for targeted modulation of dopamine signaling pathways. The compound also affects intracellular signaling cascades, including cyclic adenosine monophosphate (cAMP) production and calcium ion (Ca2+) levels .
Cellular Effects
The effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine on cellular processes are profound. It influences cell function by modulating dopamine receptor activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In functional assays, the compound was shown to inhibit cAMP production and alter intracellular calcium levels, indicating its role in regulating neurotransmitter release and synaptic plasticity . These effects are critical for understanding the compound’s potential therapeutic applications in neurological disorders.
Molecular Mechanism
At the molecular level, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine exerts its effects through direct binding to dopamine receptors. It acts as an antagonist, blocking the receptor’s ability to interact with dopamine and other agonists. This inhibition leads to a decrease in downstream signaling events, such as cAMP production and calcium ion flux . The compound’s structural elements, which mimic both dopamine and serotonin, enable it to effectively compete with endogenous ligands for receptor binding sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can diminish with prolonged exposure due to potential degradation or metabolic processes. Long-term studies have shown that continuous exposure to the compound can lead to adaptive changes in receptor expression and signaling pathways, highlighting the importance of considering temporal dynamics in experimental designs .
Dosage Effects in Animal Models
The effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine vary with dosage in animal models. At low doses, the compound effectively antagonizes dopamine receptors without significant adverse effects. At higher doses, it can induce toxic effects, including alterations in motor function and behavior . These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic processing can influence the compound’s bioavailability and activity, making it essential to understand these pathways for effective therapeutic application.
Transport and Distribution
Within cells and tissues, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as dopamine-rich regions in the brain . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which affect its accumulation and efficacy.
Subcellular Localization
The subcellular localization of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with dopamine receptors . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its pharmacological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LE 300 involves the formation of a benz[d]indolo[2,3-g]azecine structure. The key steps include the cyclization of an appropriate precursor to form the indole ring system, followed by further functionalization to introduce the azecine moiety . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as those used in laboratory settings, with scale-up processes to accommodate larger quantities. This may involve the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
LE 300 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups to the this compound molecule .
Comparación Con Compuestos Similares
Similar Compounds
SCH 23390: Another selective dopamine D1 receptor antagonist with similar pharmacological properties.
Haloperidol: A dopamine receptor antagonist used as an antipsychotic medication.
Clozapine: An atypical antipsychotic that also targets dopamine and serotonin receptors.
Uniqueness of LE 300
This compound is unique in its high selectivity and potency for dopamine D1-like receptors and serotonin 5-HT2A receptors. This makes it a valuable tool for research applications, particularly in studies requiring precise modulation of these receptor systems .
Propiedades
IUPAC Name |
11-methyl-11,21-diazatetracyclo[12.7.0.03,8.015,20]henicosa-1(14),3,5,7,15,17,19-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWGIGCYIAMFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402244 | |
| Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
274694-98-3 | |
| Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



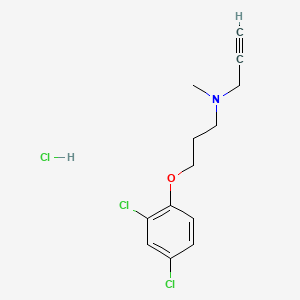
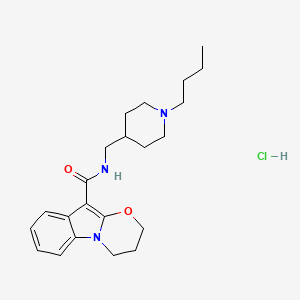

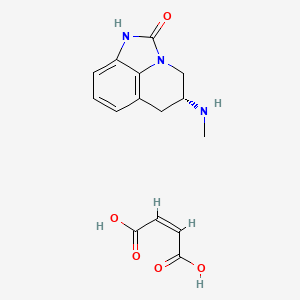
![2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate](/img/structure/B1662221.png)
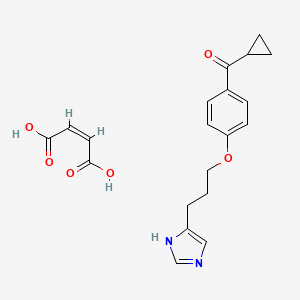
![2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1662223.png)

